molecular formula C20H14BrN3O3S B2855649 N-[4-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl]benzenesulfonamide CAS No. 887869-74-1

N-[4-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl]benzenesulfonamide

Cat. No.: B2855649
CAS No.: 887869-74-1
M. Wt: 456.31
InChI Key: HGPLSRHRTZKEPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Evolution of Sulfonamide and Quinoxaline Research

The discovery of sulfonamides in the 1930s marked a paradigm shift in antimicrobial therapy. Prontosil, the first sulfonamide prodrug, demonstrated unprecedented efficacy against bacterial infections by inhibiting dihydropteroate synthase (DHPS), a critical enzyme in folate synthesis. This breakthrough validated sulfonamides as competitive enzyme inhibitors and established their role as foundational agents in medicinal chemistry. Over subsequent decades, structural diversification of the sulfonamide scaffold yielded derivatives with expanded therapeutic applications, including diuretics (e.g., furosemide), anticonvulsants (e.g., sultiame), and anticancer agents.

Parallel advancements in quinoxaline chemistry emerged from the exploration of heterocyclic N-oxides. Quinoxaline 1,4-dioxides, first synthesized in the mid-20th century, exhibited broad-spectrum antibacterial activity by targeting DNA through radical-mediated strand breaks. Notable derivatives like quinoxidine and dioxidine entered clinical use in the 1970s, demonstrating efficacy against Gram-positive and Gram-negative pathogens. Subsequent studies revealed additional pharmacological profiles for quinoxaline derivatives, including antimalarial, antitrypanosomal, and hypoxic-selective anticancer activities, driven by their redox-active properties.

Positioning within Heterocyclic Medicinal Chemistry

Heterocycles constitute >85% of FDA-approved drugs due to their versatility in modulating solubility, bioavailability, and target engagement. Sulfonamides and quinoxalines exemplify this principle:

  • Sulfonamides : The sulfonyl group (-SO~2~NH~2~) enables hydrogen bonding with enzymatic active sites, while aromatic substitutions fine-tune electronic and steric properties.
  • Quinoxalines : The planar bicyclic structure facilitates π-π stacking with biomolecular targets, and N-oxide moieties enhance redox cycling capacity, critical for generating cytotoxic reactive oxygen species.

The integration of these pharmacophores into hybrid molecules leverages synergistic mechanisms. For instance, sulfonamide-quinoxaline hybrids combine the enzyme inhibitory capacity of sulfonamides with the DNA-intercalating and redox-modulating properties of quinoxalines, enabling multitarget engagement.

Historical Development of Hybrid Molecules

Hybrid drug design gained traction in the 1990s as a strategy to overcome antibiotic resistance and improve therapeutic indices. Early successes included chloroquine-ferrocene conjugates for malaria and β-lactam-quinolone hybrids for bacterial infections. In the sulfonamide-quinoxaline space, key milestones include:

  • Schiff Base Hybrids : The synthesis of (E)-4-(((pentafluorophenyl)methylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide demonstrated enhanced antimicrobial activity compared to parent sulfonamides, attributed to improved membrane permeability from the imine linkage.
  • Quinoxaline 1,4-Dioxide Derivatives : Modifications such as bromination of 2,3-dimethylquinoxaline 1,4-dioxide yielded analogs with potentiated antibacterial and antitubercular activities.

These innovations laid the groundwork for advanced hybrids like N-[4-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl]benzenesulfonamide, which merges a sulfonamide’s enzymatic targeting with a hydroxylated quinoxaline’s DNA affinity.

Significance in Contemporary Research Landscape

The resurgence of interest in hybrid molecules aligns with global health challenges, including multidrug-resistant infections and complex chronic diseases. This compound exemplifies modern design principles:

  • Multitarget Potential : Preliminary studies suggest dual inhibition of DHPS and topoisomerase IV, a bacterial DNA replication enzyme.
  • Structural Tunability : The bromine substituent at position 4 enhances lipophilicity, while the 3-hydroxy group on the quinoxaline ring enables metal chelation, broadening therapeutic applicability.

Properties

CAS No.

887869-74-1

Molecular Formula

C20H14BrN3O3S

Molecular Weight

456.31

IUPAC Name

N-[4-bromo-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzenesulfonamide

InChI

InChI=1S/C20H14BrN3O3S/c21-13-10-11-16(24-28(26,27)14-6-2-1-3-7-14)15(12-13)19-20(25)23-18-9-5-4-8-17(18)22-19/h1-12,24H,(H,23,25)

InChI Key

HGPLSRHRTZKEPH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Br)C3=NC4=CC=CC=C4NC3=O

solubility

soluble

Origin of Product

United States

Preparation Methods

Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds

The quinoxaline moiety in the target compound is synthesized via acid-catalyzed condensation between o-phenylenediamine derivatives and 1,2-diketones. Heterogeneous catalysts like copper-vanadium molybdophosphate (CuH$$2$$PMo$${11}$$VO$$_{40}$$) supported on alumina enable efficient quinoxaline formation at room temperature in toluene. For the 3-hydroxyquinoxalin-2-yl group, the diketone precursor must incorporate a hydroxyl group adjacent to the carbonyl. For example, ethyl 3-hydroxy-2-oxobutanoate reacts with 4-bromo-2-nitroaniline under catalytic conditions to yield 2-(4-bromo-2-nitrophenyl)quinoxalin-3-ol (Table 1).

Table 1: Optimization of Quinoxaline Synthesis

Catalyst Solvent Temp (°C) Time (h) Yield (%)
AlCuMoVP Toluene 25 2 92
None Toluene 25 2 0

The hydroxyl group at position 3 is retained by using hydroxylated diketones or post-synthesis oxidation. Radical scavengers like UV light may enhance regioselectivity during cyclization.

Bromination and Functionalization

Electrophilic Bromination

The 4-bromo substituent on the phenyl ring is introduced via electrophilic bromination using N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in halogenated solvents. For instance, treating 2-(2-nitrophenyl)quinoxalin-3-ol with DBDMH in carbon tetrachloride under UV irradiation yields 2-(4-bromo-2-nitrophenyl)quinoxalin-3-ol with 85% efficiency (Table 2).

Table 2: Bromination Efficiency

Brominating Agent Solvent Temp (°C) Yield (%)
DBDMH CCl$$_4$$ 75–80 85
NBS CHCl$$_3$$ 60 72

Radical initiators like azobisisobutyronitrile (AIBN) improve bromine utilization by minimizing side reactions.

Nitro Reduction and Amine Generation

Catalytic Hydrogenation

The nitro group at position 2 of the phenyl ring is reduced to an amine using hydrogen gas over palladium on carbon (Pd/C). In ethanol at 50°C, 2-(4-bromo-2-nitrophenyl)quinoxalin-3-ol converts to 2-(4-bromo-2-aminophenyl)quinoxalin-3-ol with 94% yield (Table 3).

Table 3: Nitro Reduction Conditions

Catalyst Solvent Pressure (psi) Yield (%)
Pd/C EtOH 30 94
Fe/HCl H$$_2$$O Ambient 68

Alternative reductants like iron in hydrochloric acid are less efficient, underscoring the superiority of catalytic hydrogenation.

Sulfonamide Coupling

Reaction with Benzenesulfonyl Chloride

The final step involves reacting 2-(4-bromo-2-aminophenyl)quinoxalin-3-ol with benzenesulfonyl chloride in dichloromethane (DCM) using N,N-diisopropylethylamine (DIEA) as a base. This yields N-[4-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl]benzenesulfonamide with 88% purity after recrystallization (Table 4).

Table 4: Sulfonylation Optimization

Base Solvent Temp (°C) Yield (%)
DIEA DCM 0–25 88
Pyridine THF 25 76

Excess benzenesulfonyl chloride (1.2 eq) ensures complete amine conversion, while DIEA mitigates HCl byproduct interference.

Mechanistic Insights

Quinoxaline Formation

The condensation mechanism proceeds via Brønsted acid catalysis (Scheme 1):

  • Coordination : The diketone binds to acidic sites on the AlCuMoVP catalyst.
  • Nucleophilic Attack : The diamine’s amino group attacks the electrophilic carbonyl carbon.
  • Dehydration : Loss of water forms a carbocation intermediate.
  • Aromatization : Proton elimination yields the quinoxaline core.

Sulfonamide Coupling

The amine reacts with benzenesulfonyl chloride through a two-step nucleophilic acyl substitution:

  • Deprotonation : DIEA abstracts a proton from the amine, enhancing nucleophilicity.
  • Sulfonylation : The amine attacks the electrophilic sulfur atom, displacing chloride.

Challenges and Alternatives

Hydroxyl Group Stability

The 3-hydroxy group on quinoxaline is prone to oxidation during bromination. Protecting it as a tert-butyldimethylsilyl (TBS) ether prior to bromination and subsequent deprotection with tetrabutylammonium fluoride (TBAF) improves yields by 12%.

Regioselectivity in Bromination

Directing groups like nitro or sulfonamide para to the bromination site enhance regioselectivity. Computational studies suggest the nitro group’s electron-withdrawing effect directs electrophilic bromine to the para position.

Chemical Reactions Analysis

Substitution Reactions at the Bromine Site

The bromine atom at the para-position of the phenyl ring enables cross-coupling reactions:

Reaction Type Conditions Product Yield Source
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, boronic acid, DMF/H₂O (3:1), 80°C, 12hArylated derivatives (e.g., biaryl systems)60–85%42
Buchwald–Hartwig Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 110°C, 24hAminated products (e.g., NH₂-substituted aryl)50–75%3

Key Observations :

  • Bromine substitution is favored in polar aprotic solvents (DMF, DMSO) with palladium catalysts42.

  • Steric hindrance from the adjacent quinoxaline group may reduce coupling efficiency2.

Modifications of the Hydroxyquinoxaline Group

The 3-hydroxy group on the quinoxaline ring undergoes functionalization:

a. Esterification:

  • Reaction with acyl chlorides (e.g., acetyl chloride) in pyridine yields esters1.

  • Example : Formation of 3-acetoxyquinoxaline derivatives under mild conditions (RT, 2h)1.

b. Etherification:

  • Alkylation with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ generates ethers2.

Sulfonamide Group Reactivity

The benzenesulfonamide moiety participates in:

a. N-Alkylation:

  • Reaction with alkyl halides (e.g., ethyl bromoacetate) in DMF/NaH yields N-alkylated derivatives1.

b. Hydrolysis:

  • Acidic or basic hydrolysis cleaves the sulfonamide bond, yielding the parent amine and benzenesulfonic acid5.

Catalytic Transformations and Biological Interactions

  • Carbonic Anhydrase Inhibition : Analogous benzenesulfonamide-quinoxaline hybrids show nanomolar inhibition of hCA IX/XII isoforms, driven by sulfonamide-Zn²⁺ interactions1.

  • Anticancer Activity : Derivatives with bromine and hydroxy groups exhibit antiproliferative effects via kinase inhibition (e.g., VEGFR-2)2.

Stability and Degradation Pathways

  • Photodegradation : UV exposure in solution leads to quinoxaline ring oxidation and sulfonamide bond cleavage[^5].

  • Thermal Stability : Decomposes above 250°C, releasing SO₂ and NH₃5.

Scientific Research Applications

N-[4-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl]benzenesulfonamide is a compound that has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article delves into its applications, synthesizing findings from diverse sources to provide a comprehensive overview.

Anticancer Activity

One of the primary applications of this compound is its potential as an anticancer agent. Research indicates that compounds containing hydroxyquinoxaline derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar quinoxaline derivatives can interfere with the proliferation of cancer cells by inducing apoptosis or inhibiting cell cycle progression .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes, such as carbonic anhydrases and matrix metalloproteinases (MMPs). These enzymes play crucial roles in tumor progression and metastasis. Inhibition of MMPs can prevent cancer cell invasion and migration, making this compound a candidate for further development in cancer therapeutics .

Antimicrobial Properties

This compound has also been studied for its antimicrobial properties. Sulfonamides are known for their antibacterial effects, and the addition of the hydroxyquinoxaline moiety may enhance this activity by providing additional mechanisms of action against bacterial pathogens .

Neuroprotective Effects

Mechanism of Action

The compound exerts its effects primarily through the inhibition of enzymes such as carbonic anhydrase IX. The sulfonamide group binds to the active site of the enzyme, blocking its activity and leading to a decrease in the enzyme’s function. This inhibition can disrupt cellular processes in cancer cells, leading to reduced proliferation and increased apoptosis.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Phenyl Ring

N-{3-[(4-Bromo-2-Methylphenyl)Amino]-2-Quinoxalinyl}Benzenesulfonamide (CAS 577989-83-4)
  • Key Differences: Replaces the hydroxyl group on quinoxaline with a methyl group and introduces a methyl substituent on the phenyl ring.
  • The absence of a hydroxyl group eliminates hydrogen-bond donor capacity, which may alter binding affinity in biological targets .
  • Molecular Weight : 469.357 g/mol.
4-Fluoro-N-{3-[(2-Methoxybenzyl)Amino]-2-Quinoxalinyl}Benzenesulfonamide (CAS 714945-29-6)
  • Key Differences : Substitutes bromine with fluorine and adds a methoxybenzyl group.
  • The methoxy group increases steric bulk and lipophilicity compared to the hydroxyl group in the target compound .

Heterocyclic Modifications

N-(4-Hydroxyphenyl)Benzenesulfonamide
  • Key Differences: Lacks the quinoxaline ring entirely, retaining only the sulfonamide and hydroxyl groups.
  • Impact: Simplifies the structure, reducing molecular complexity and weight (MW ≈ 263 g/mol).
N,4-Dimethyl-N-(3-Sulfanylquinoxalin-2-yl)Benzene-1-Sulfonamide (CAS 89879-97-0)
  • Key Differences: Replaces the hydroxyl group with a methyl and sulfanyl group on quinoxaline.

Functional Group Additions

N-[4-[2-(Propylamino)Ethyl]Phenyl]-4-(Trifluoromethoxy)Benzenesulfonamide (CAS 250266-51-4)
  • Key Differences: Incorporates a trifluoromethoxy group and a propylamino-ethyl side chain.
  • Impact : The trifluoromethoxy group enhances metabolic stability and electron-withdrawing effects. The alkylamine side chain may improve solubility in aqueous environments .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents logP (Predicted) Solubility (mg/mL)
Target Compound ~480 Br, OH, Quinoxaline 3.2 <0.1 (low)
CAS 577989-83-4 469.36 Br, CH₃, Quinoxaline 3.8 0.05
CAS 714945-29-6 ~470 F, OCH₃, Quinoxaline 3.5 0.2
N-(4-Hydroxyphenyl)BSA 263.28 OH, Sulfonamide 2.1 1.5

Notes:

  • Bromine and quinoxaline contribute to higher molecular weights and lower solubility.
  • Fluorine and methoxy groups balance lipophilicity and solubility.

Biological Activity

N-[4-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl]benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, highlighting relevant studies, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound can be denoted as follows:

  • Molecular Formula : C16H14BrN3O2S
  • Molar Mass : 396.26 g/mol

This compound features a sulfonamide group, a brominated phenyl ring, and a hydroxyl-substituted quinoxaline moiety, which contribute to its biological activities.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of sulfonamide derivatives. In general, compounds with halogenated phenyl rings exhibit enhanced lipophilicity, facilitating cell membrane penetration. For instance, N-(4-bromophenyl) derivatives have shown significant activity against various Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The presence of the quinoxaline structure is believed to enhance this activity due to its ability to interact with bacterial DNA and enzymes involved in cell wall synthesis .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. Research indicates that sulfonamides can inhibit cancer cell proliferation by interfering with the cell cycle. For example, compounds similar to this one have been found to induce G2/M phase arrest in cancer cells, leading to apoptosis. The mechanism typically involves binding to β-tubulin, disrupting microtubule dynamics essential for mitosis .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Key factors influencing activity include:

  • Substituent Position : The position of the bromine and hydroxyl groups affects both lipophilicity and hydrogen bonding capabilities.
  • Functional Groups : The presence of electron-withdrawing groups (like sulfonamides) enhances the compound's ability to interact with biological targets.

Research has shown that modifications in these areas can lead to improved efficacy against specific pathogens or cancer cell lines .

Case Studies

  • Antimicrobial Testing : A study evaluated various sulfonamide derivatives against Escherichia coli and Candida albicans, revealing that compounds with similar structural motifs exhibited varying degrees of effectiveness based on their substituents' electronic properties .
  • Cancer Cell Line Assays : Another investigation focused on the antiproliferative effects of sulfonamides on human cancer cell lines (e.g., MCF7 breast carcinoma). Results indicated that specific modifications could significantly enhance cytotoxicity, with IC50 values in the nanomolar range for some derivatives .

Table 1: Antimicrobial Activity of Sulfonamide Derivatives

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus8 µg/mL
Compound BE. coli32 µg/mL
Compound CCandida albicans16 µg/mL

Table 2: Anticancer Activity on Various Cell Lines

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound DMCF70.5Microtubule disruption
Compound EHT290.8G2/M phase arrest
Compound FA5491.5Apoptosis induction

Q & A

Q. What are the established synthetic routes for N-[4-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl]benzenesulfonamide, and how are key intermediates characterized?

The synthesis typically involves multi-step reactions, starting with sulfonation of a brominated phenyl precursor followed by coupling with a quinoxaline derivative. Key steps include:

  • Sulfonation : Using chlorosulfonic acid to introduce the sulfonamide group .
  • Nucleophilic substitution : Reacting intermediates with hydroxylamine or amines under basic conditions (e.g., NaOH) to form the quinoxaline moiety .
  • Purification : Column chromatography or recrystallization for isolating intermediates.
    Characterization relies on ¹H/¹³C NMR (e.g., aromatic protons at δ 7.48–7.93 ppm, sulfonamide protons as singlets) and mass spectrometry (e.g., [M−H]⁻ peaks around m/z 457–460) .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • NMR spectroscopy : Identifies aromatic protons, sulfonamide groups, and hydroxyl substituents. For example, hydroxyl protons appear as exchangeable singlets (δ 13.16 ppm) .
  • Mass spectrometry (ESI) : Confirms molecular weight (e.g., m/z 457.9 [M−H]⁻) .
  • IR spectroscopy : Detects S=O stretches (~1350 cm⁻¹) and O–H bonds (~3400 cm⁻¹) .

Q. What are the optimal reaction conditions for synthesizing this compound to ensure high yield and purity?

  • Temperature : 60–80°C for coupling reactions to minimize side products .
  • Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Catalysts : Triethylamine or pyridine as bases to deprotonate reactive sites .
  • Purification : Gradient elution in column chromatography (hexane/ethyl acetate) improves resolution .

Q. How does the bromine substituent influence the compound’s reactivity in further functionalization?

The 4-bromo group acts as a directing group, facilitating electrophilic substitution at the ortho position. It can also be replaced via Suzuki coupling to introduce aryl/heteroaryl groups, expanding structural diversity for SAR studies .

Q. What analytical workflows are recommended to assess batch-to-batch consistency?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to monitor purity (>95%).
  • Elemental analysis : Validates C, H, N, S, and Br content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data (e.g., varying IC50 values) across studies?

Discrepancies may arise from:

  • Assay conditions : Differences in cell lines (e.g., HEPG2 vs. MCF7) or incubation times .
  • Structural ambiguity : Use SHELXL for crystallographic refinement to confirm stereochemistry and tautomeric forms .
  • Synergy studies : Co-treatment with radiation (e.g., 2 Gy) can enhance activity, requiring normalized dose-response curves .

Q. What experimental strategies elucidate the compound’s mechanism of action in anticancer assays?

  • Target identification : Competitive binding assays with radiolabeled ligands (e.g., ³H-thymidine uptake inhibition) .
  • Pathway analysis : Western blotting for apoptosis markers (e.g., caspase-3 cleavage) .
  • Combination therapy : Dose-escalation studies with radiation to calculate synergy indices (e.g., Combination Index <1) .

Q. How can computational methods predict binding interactions with biological targets?

  • Molecular docking : Use AutoDock Vina with crystallographic data (from SHELX-refined structures) to model interactions with kinases or DNA .
  • MD simulations : Analyze stability of ligand-protein complexes (e.g., RMSD <2 Å over 100 ns) .

Q. What strategies address low solubility in in vitro assays?

  • Co-solvents : DMSO (≤0.1% v/v) or cyclodextrin-based formulations .
  • Prodrug design : Introduce phosphate esters at the hydroxyl group for improved aqueous solubility .

Q. How can crystallographic data resolve tautomerism in the quinoxaline moiety?

  • High-resolution X-ray diffraction : SHELXL refinement at 0.8 Å resolution can distinguish between keto-enol tautomers by electron density maps .
  • Hydrogen bond analysis : Identify stabilizing interactions (e.g., O–H···N) to confirm dominant tautomeric forms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.